Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate is a synthetic compound belonging to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate typically involves a multi-step process. The initial step often includes the formation of the pyrrolidine ring followed by the introduction of the phenoxy group via nucleophilic substitution. Key reagents such as 3-chloro-4-fluorophenol and appropriate esters of pyrrolidine are used under controlled conditions.
Industrial Production Methods
Industrial synthesis may employ optimized reaction conditions to enhance yield and purity, such as using specific catalysts or solvents. Scale-up processes in industrial settings often focus on cost-efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Involves adding oxygen atoms or removing hydrogen atoms, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves adding hydrogen atoms or removing oxygen atoms, typically using reducing agents such as lithium aluminium hydride.
Substitution: Involves replacing one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions commonly use reagents such as:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Alkyl halides, halogenating agents.
Major Products Formed
Depending on the reaction type, the major products formed from reactions with Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate can vary significantly. For instance, oxidation might result in the formation of carboxylic acids or aldehydes, while substitution reactions could yield new phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for complex molecules.
Biology
Biologically, it can interact with specific proteins or enzymes, making it a valuable tool in biochemical assays and research.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, this compound can be utilized in the synthesis of high-performance materials or specialty chemicals.
Mechanism of Action
The mechanism of action for Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate involves interaction with molecular targets such as enzymes or receptors. These interactions can trigger a cascade of biological effects, which are highly specific to the compound’s structure.
Comparison with Similar Compounds
When compared with similar compounds, Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate stands out due to its unique combination of a pyrrolidine ring and a chlorofluorophenoxy group. This structural uniqueness often translates to distinctive reactivity and biological activity.
List of Similar Compounds
Ethyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
Methyl (2R,4R)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
Methyl (2S,4S)-4-(3-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate
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Properties
IUPAC Name |
methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-10(14)9(13)4-7/h2-4,8,11,15H,5-6H2,1H3/t8-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFRDLFVODIPS-KWQFWETISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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